molecular formula C17H15NO6 B5423065 (4-{[3-(acetyloxy)benzoyl]amino}phenoxy)acetic acid

(4-{[3-(acetyloxy)benzoyl]amino}phenoxy)acetic acid

Cat. No. B5423065
M. Wt: 329.30 g/mol
InChI Key: SHPMSGDTLZFALW-UHFFFAOYSA-N
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Description

“(4-{[3-(acetyloxy)benzoyl]amino}phenoxy)acetic acid” is a chemical compound with the molecular formula C18H16NO7 . It has an average mass of 358.323 Da and a monoisotopic mass of 358.093231 Da .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical techniques. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one was achieved by stirring an ethanolic solution of p-bromo benzaldehyde and 3, 4-dimethoxy acetophenone for 4–5 h in the presence of 10% potassium hydroxide .

Future Directions

The future directions for research on “(4-{[3-(acetyloxy)benzoyl]amino}phenoxy)acetic acid” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly investigated. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy .

properties

IUPAC Name

2-[4-[(3-acetyloxybenzoyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11(19)24-15-4-2-3-12(9-15)17(22)18-13-5-7-14(8-6-13)23-10-16(20)21/h2-9H,10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPMSGDTLZFALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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